![molecular formula C34H18F16IrN4P B12516852 [Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate is a cyclometalated iridium(III) complex. This compound is known for its applications in visible-light mediated photocatalytic organic transformations. It has been used to achieve late-stage incorporation of alkyl groups to a variety of biologically active heterocycles .
Méthodes De Préparation
The synthesis of iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate involves several steps:
Cyclometalation: The initial step involves the cyclometalation of iridium with 3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzene.
Complex Formation: The cyclometalated iridium complex is then reacted with bipyridyl ligands.
Hexafluorophosphate Addition: Finally, hexafluorophosphate is added to form the desired compound.
Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate undergoes various types of chemical reactions:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling the formation of complex molecules through visible-light mediated reactions.
Biology: The compound is used in the study of biological systems, particularly in the modification of biologically active molecules.
Industry: The compound is used in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate involves the absorption of visible light, which excites the iridium complex to a higher energy state. This excited state can then participate in various chemical reactions, such as the transfer of electrons or the activation of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate is unique due to its specific ligand structure and its ability to mediate visible-light photocatalytic reactions. Similar compounds include:
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate: This compound has a similar structure but different ligands.
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate: Another similar compound with slight variations in the ligand structure.
These compounds share similar properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C34H18F16IrN4P |
|---|---|
Poids moléculaire |
1009.7 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
ZCNUFCYLERNPGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


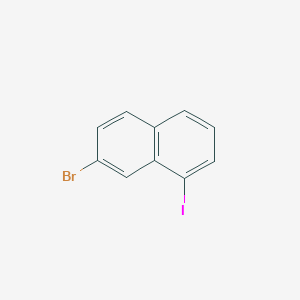

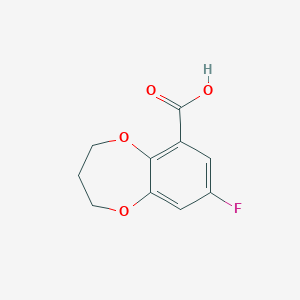


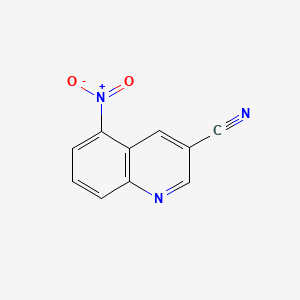
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
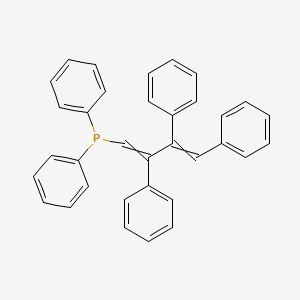

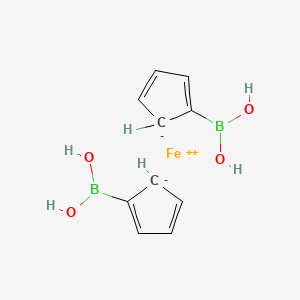
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
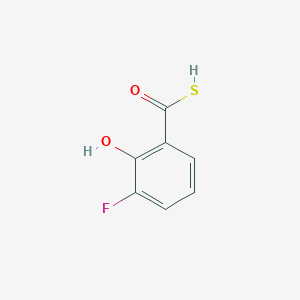
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
